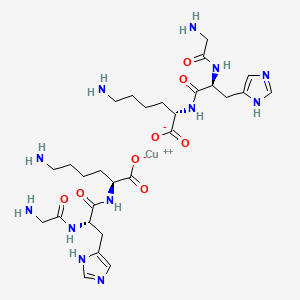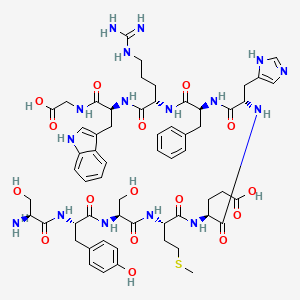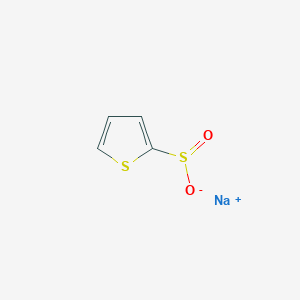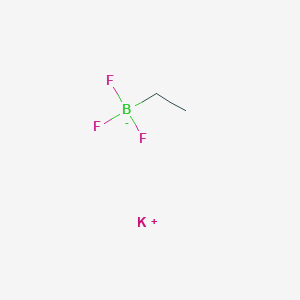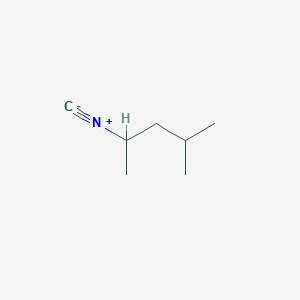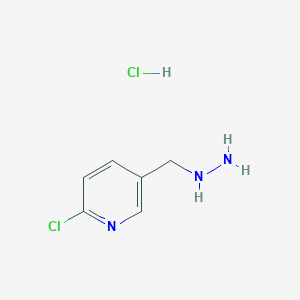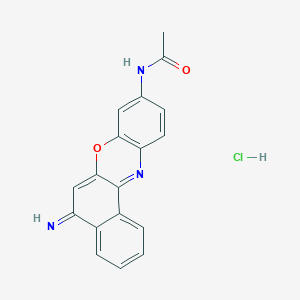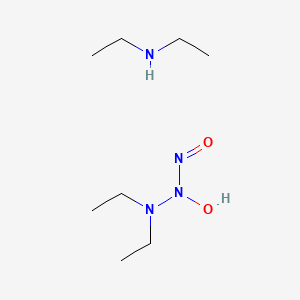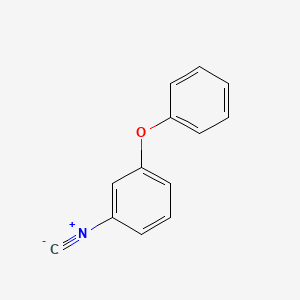
1-Isocyano-3-phenoxybenzene
Vue d'ensemble
Description
1-Isocyano-3-phenoxybenzene is a useful research compound. Its molecular formula is C13H9NO and its molecular weight is 195.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electrochemical Sensor Development : A study by Erogul et al. (2015) discussed the use of Fe3O4 functionalized graphene oxide-gold nanoparticle composite for the simultaneous determination of catechol and hydroquinone. This sensor development is relevant to environmental sample analysis and indicates the potential application of related phenoxybenzene compounds in sensor technology (Erogul, Bas, Ozmen, & Yildiz, 2015).
Chemical Synthesis and Separation : Sommerauer et al. (1996) reported on the synthesis of tetrasubstituted phthalocyanines from dicyano-alkoxybenzenes and their separation using HPLC phases based on π−π interactions. This highlights the chemical synthesis and separation processes involving similar phenoxybenzene compounds (Sommerauer, Rager, & Hanack, 1996).
Analytical Chemistry Applications : Raghavan and Steenken (1980) studied the electrophilic reaction of hydroxyl radicals with phenol and the distribution of isomeric dihydroxycyclohexadienyl radicals. This research provides insight into analytical methods involving phenolic compounds and their derivatives (Raghavan & Steenken, 1980).
Catalysis and Polymerization : Morgan, Martínez-Castro, and Storey (2010) explored the end-quenching of TiCl4-catalyzed quasiliving polyisobutylene using alkoxybenzenes for direct chain-end functionalization. This study illustrates the catalytic and polymerization potential of alkoxybenzene derivatives in industrial applications (Morgan, Martínez-Castro, & Storey, 2010).
Pharmaceutical Applications : Aoki et al. (2005) conducted a systematic study on the aerobic oxidation of triisopropylbenzene using N-hydroxyphthalimide as a key catalyst. The study’s relevance to the production of pharmaceutical starting materials reflects the potential applications of isocyano and phenoxybenzene compounds in pharmaceutical synthesis (Aoki, Hirai, Sakaguchi, & Ishii, 2005).
Propriétés
IUPAC Name |
1-isocyano-3-phenoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c1-14-11-6-5-9-13(10-11)15-12-7-3-2-4-8-12/h2-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJRUJUJXQTTDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC(=CC=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


